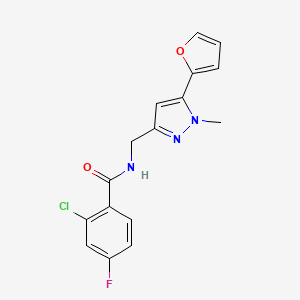

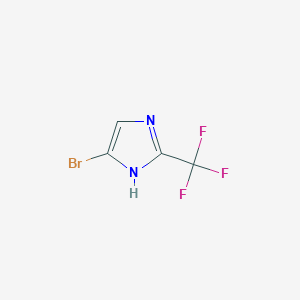

![molecular formula C22H29ClN6O2 B2580820 8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 879593-32-5](/img/structure/B2580820.png)

8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .Molecular Structure Analysis

The molecular formula of the compound is C22H29ClN6O2 . The structure of the product was characterized with 1H NMR, 13C NMR and HRMS .Chemical Reactions Analysis

The compound can be obtained via a three-step protocol . The 1,2,4-triazole derivative is prepared in a very simple and efficient procedure described previously .Physical and Chemical Properties Analysis

The compound has a molecular weight of 444.96 . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the retrieved sources.Scientific Research Applications

Antimycobacterial Activity

A study highlights the design and synthesis of purine linked piperazine derivatives, including compounds structurally related to the specified chemical, targeting MurB to disrupt Mycobacterium tuberculosis's peptidoglycan biosynthesis. These derivatives showed promising anti-mycobacterial activity, with some compounds outperforming current clinical drugs like Ethambutol, indicating potential as preclinical agents against tuberculosis (Konduri et al., 2020).

Vasodilatory and Antiasthmatic Effects

Another research effort developed 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives for their antiasthmatic activity. These xanthene derivatives, known for vasodilatory activity, were synthesized and showed significant pulmonary vasodilator activity compared to the standard Cilostazol, suggesting potential as anti-asthmatic agents (Bhatia et al., 2016).

Cardiovascular Activity

Research on 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones showed that certain derivatives possess strong prophylactic antiarrhythmic activity and hypotensive effects, highlighting their potential in cardiovascular disease treatment (Chłoń-Rzepa et al., 2004).

Psychotropic Potential

A study introduced 8-aminoalkyl derivatives of purine-2,6-dione as potential ligands for serotonin receptors, displaying anxiolytic and antidepressant properties. This suggests the chemical's role in designing new psychotropic agents (Chłoń-Rzepa et al., 2013).

Anticonvulsant Properties

Mannich bases derived from 3-aryl-pyrrolidine-2,5-diones, including structures akin to the specified chemical, showed promising anticonvulsant activity in several models. This underscores their potential in developing new treatments for epilepsy (Obniska et al., 2010).

Mechanism of Action

Target of Action

The compound “8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione” contains a piperazine ring, which is a common structural motif found in many pharmaceuticals . Compounds containing piperazine rings have been found to interact with a variety of targets, including G protein-coupled receptors, ion channels, and enzymes .

Mode of Action

Many piperazine-containing compounds are known to act as antagonists or agonists at their target sites, modulating the activity of these targets .

Biochemical Pathways

Without specific information on the compound “8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione”, it’s difficult to say which biochemical pathways it might affect. Piperazine derivatives have been found to impact a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Piperazine is known to positively modulate the pharmacokinetic properties of a drug substance . .

Result of Action

The molecular and cellular effects of “8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione” would depend on its specific targets and mode of action. Piperazine derivatives have been found to have a variety of effects, including antihistamine, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic effects .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClN6O2/c1-15(2)7-8-29-18-19(26(3)22(31)25-20(18)30)24-21(29)28-11-9-27(10-12-28)14-16-5-4-6-17(23)13-16/h4-6,13,15H,7-12,14H2,1-3H3,(H,25,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIWQHMMRUTEIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(N=C1N3CCN(CC3)CC4=CC(=CC=C4)Cl)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2580737.png)

![Benzyl (4-carbamoylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2580738.png)

![N-[2-(4-pyridinyl)-4-pyrimidinyl]cyclopropanecarboxamide](/img/structure/B2580741.png)

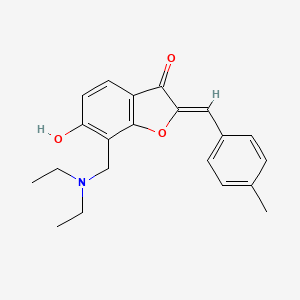

![3,3-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2580744.png)

![N-(5-chloro-2-methylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2580749.png)

![1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopropylethan-1-one](/img/structure/B2580754.png)

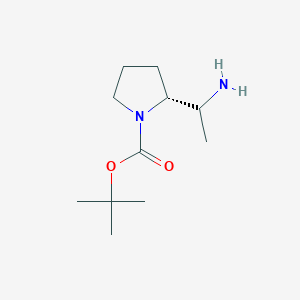

![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2580756.png)